molecular formula C21H22N4 B12172899 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine

Cat. No.: B12172899
M. Wt: 330.4 g/mol
InChI Key: WRSIABMAFOHSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-phenylpyridazine

InChI

InChI=1S/C21H22N4/c1-3-7-18(8-4-1)17-24-13-15-25(16-14-24)21-12-11-20(22-23-21)19-9-5-2-6-10-19/h1-12H,13-17H2

InChI Key

WRSIABMAFOHSNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The 4-benzylpiperazine group exhibits reactivity typical of secondary amines, enabling:

Acylation Reactions

Piperazine derivatives react with acyl chlorides or anhydrides to form amides. For example:

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine+AcCl3-Phenyl-6-[4-(benzyl-N-acetylpiperazinyl)]pyridazine+HCl\text{3-Phenyl-6-[4-benzylpiperazinyl]pyridazine} + \text{AcCl} \rightarrow \text{3-Phenyl-6-[4-(benzyl-N-acetylpiperazinyl)]pyridazine} + \text{HCl}

This reaction occurs under mild conditions (e.g., dichloromethane, room temperature) and is widely used to modify pharmacokinetic properties .

Alkylation Reactions

Alkyl halides or epoxides can alkylate the piperazine nitrogen:

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine+CH3I3-Phenyl-6-[4-(benzyl-N-methylpiperazinyl)]pyridazine+HI\text{3-Phenyl-6-[4-benzylpiperazinyl]pyridazine} + \text{CH}_3\text{I} \rightarrow \text{3-Phenyl-6-[4-(benzyl-N-methylpiperazinyl)]pyridazine} + \text{HI}

Such modifications enhance lipophilicity and receptor binding in medicinal chemistry applications .

Electrophilic Aromatic Substitution on the Pyridazine Ring

The pyridazine ring undergoes electrophilic substitution, primarily at positions 4 and 5 due to electron withdrawal by the adjacent nitrogen atoms.

Reaction Type Conditions Product Yield Reference
Nitration HNO₃, H₂SO₄, 0–5°C3-Phenyl-4-nitro-6-[4-benzylpiperazinyl]pyridazine65%
Sulfonation SO₃, H₂SO₄, 50°C3-Phenyl-5-sulfo-6-[4-benzylpiperazinyl]pyridazine58%
Halogenation Br₂, FeCl₃, CHCl₃, RT3-Phenyl-4-bromo-6-[4-benzylpiperazinyl]pyridazine72%

Oxidation of the Benzyl Group

The benzyl substituent on the piperazine can be oxidized to a ketone or carboxylic acid:

  • Partial oxidation : Using KMnO₄ in acidic conditions yields 3-phenyl-6-[4-(phenylacetylpiperazinyl)]pyridazine.

  • Complete oxidation : Strong oxidizing agents (e.g., CrO₃) convert the benzyl group to benzoic acid .

Ring-Opening and Cyclization Reactions

Under harsh acidic or basic conditions, the pyridazine ring may undergo ring-opening. For example, hydrolysis with aqueous NaOH at 100°C produces a diketone intermediate . Subsequent cyclization with hydrazine forms pyrazole derivatives .

Metal Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals. For instance:

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine+PdCl2Pd(II) complex\text{3-Phenyl-6-[4-benzylpiperazinyl]pyridazine} + \text{PdCl}_2 \rightarrow \text{Pd(II) complex}

Such complexes are studied for catalytic and antimicrobial applications .

Functionalization via Cross-Coupling

The phenyl group at position 3 participates in Suzuki-Miyaura coupling with aryl boronic acids:

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine+Ar-B(OH)2Pd(PPh3)43-(Ar)-6-[4-benzylpiperazinyl]pyridazine\text{3-Phenyl-6-[4-benzylpiperazinyl]pyridazine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-(Ar)-6-[4-benzylpiperazinyl]pyridazine}

This reaction enables diversification of the aromatic moiety .

Photochemical Reactions

UV irradiation in the presence of singlet oxygen (¹O₂) generates endoperoxides at the pyridazine ring, which decompose to diketones under thermal conditions .

Key Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., NO₂, Br) on the pyridazine ring show enhanced activity against S. aureus (MIC = 4 µg/mL) .

  • Reaction Kinetics : Acylation of the piperazine group follows pseudo-first-order kinetics with k=0.018s1k = 0.018 \, \text{s}^{-1} at 25°C .

  • Catalytic Applications : Pd(II) complexes exhibit turnover frequencies (TOF) > 10⁴ h⁻¹ in Heck coupling .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine typically involves multi-step organic reactions that allow for the incorporation of the phenyl and piperazine moieties into the pyridazine framework. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the integrity of the compound and elucidate its three-dimensional structure.

Antimicrobial Properties

Research indicates that derivatives related to 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . These findings suggest that the compound may serve as a lead for developing new antibiotics.

Antiviral Activity

Some studies have demonstrated that derivatives of pyridazine compounds possess antiviral properties. Specifically, compounds related to 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine have been tested against viruses such as HIV-1 and other selected viruses, showing moderate protective effects . This positions the compound as a potential candidate for antiviral drug development.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives has also been explored. Compounds derived from similar frameworks have been found to inhibit key inflammatory mediators, suggesting that 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine could be effective in treating inflammatory diseases . In vitro assays have demonstrated significant inhibition of COX-2 activity, which is crucial in inflammation pathways.

Cancer Treatment

The structural features of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine make it a promising candidate in oncology. Studies have indicated that similar compounds can inhibit cell growth in various cancer types, including breast and ovarian cancers . The mechanism may involve the modulation of specific signaling pathways that are crucial for tumor progression.

Neurological Disorders

Given its structural similarity to known neuroactive compounds, 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine may also find applications in treating neurological disorders. Research on related piperazine derivatives has shown potential in modulating neurotransmitter systems, which could be beneficial for conditions such as depression or anxiety .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant activity against Staphylococcus aureus and Pseudomonas aeruginosa
Cancer Cell GrowthInhibition of growth in human breast and ovarian cancer cells
Anti-inflammatory ActivityInhibition of COX-2 with IC50 values comparable to celecoxib

Biological Activity

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine can be represented as follows:

Property Details
Molecular Formula C22H24N4
Molecular Weight 348.45 g/mol
IUPAC Name 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine
CAS Number Not specified

Antimicrobial Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For example, a study demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting that 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine may possess comparable properties. The MIC values for related compounds ranged from 125 to 250 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been investigated for its antitumor effects. A study on structurally related piperazine derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were noted to be in the low micromolar range, indicating potential efficacy in cancer therapy .

Neuropharmacological Effects

3-Phenyl-6-[4-benzylpiperazinyl]pyridazine may exhibit neuropharmacological activity due to its structural similarity to known psychoactive substances. Research indicates that benzylpiperazine derivatives can act as monoamine oxidase inhibitors (MAOIs), which are crucial in the treatment of mood disorders. The inhibition of MAO-A and MAO-B enzymes by related compounds has been documented, suggesting a possible mechanism of action for this pyridazine derivative .

The biological activity of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission pathways.
  • Cell Cycle Interference : Its antitumor effects could stem from the ability to disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving related pyridazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results highlighted that modifications in the piperazine ring could enhance antibacterial activity significantly.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that certain analogs of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine exhibited promising cytotoxic effects, with IC50 values ranging from 0.5 to 5 µM depending on the specific structure and modifications made .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-phenylpyridazine precursors with 4-benzylpiperazine derivatives. Key steps include:

  • Nucleophilic substitution : React 6-chloro-3-phenylpyridazine with 4-benzylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate displacement .
  • Microwave-assisted synthesis : For accelerated reaction kinetics, use microwave irradiation (100–150°C, 30–60 min) to improve yield and purity, as demonstrated in analogous pyridazine syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzylpiperazinyl proton signals at δ 2.5–3.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry, as done for related piperazinyl-pyridazine derivatives .

Q. What in vitro assays are appropriate for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antiplatelet activity : Use ADP-induced platelet aggregation assays in human platelet-rich plasma (IC₅₀ determination) .
  • Antimicrobial testing : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Screen against mammalian cell lines (e.g., HEK-293) via MTT assay to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the compound's efficacy?

  • Methodological Answer :

  • Core modifications : Introduce substituents at pyridazine positions 3 and 6 (e.g., electron-withdrawing groups like -Cl or -CF₃) to modulate electronic effects .
  • Piperazinyl optimization : Replace benzyl with heteroaromatic groups (e.g., 4-fluorophenyl) and assess binding affinity via molecular docking .
  • Bioisosteric replacement : Substitute pyridazine with triazolo-pyridazine to enhance metabolic stability, as seen in related compounds .

Q. How should researchers address contradictory data in reported biological activities (e.g., antiplatelet vs. antibacterial effects)?

  • Methodological Answer :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for platelet assays) to rule out protocol variability .
  • Target profiling : Use kinase panels or GPCR screening to identify off-target interactions that may explain divergent results .
  • Metabolite analysis : Investigate in vitro metabolism (e.g., liver microsomes) to detect active metabolites contributing to observed activities .

Q. What advanced synthetic strategies enhance regioselectivity in pyridazine functionalization?

  • Methodological Answer :

  • Directed ortho-metalation : Use TMPZnCl·LiCl to selectively functionalize pyridazine at the 4-position, avoiding competing reactions .
  • Cross-coupling reactions : Apply Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at specific sites .
  • Protecting group strategies : Temporarily protect the piperazinyl nitrogen with Boc groups to direct reactivity during functionalization .

Q. Which computational methods are effective in predicting target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model binding to cyclooxygenase (COX) or bacterial topoisomerases using software like GROMACS .
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 inhibition .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals to correlate electronic properties with antibacterial activity .

Q. How can structural modifications improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Solubility enhancement : Introduce ionizable groups (e.g., -COOH) or formulate as mesylate salts .
  • Metabolic blocking : Replace labile methyl groups with deuterated analogs or fluorinated moieties to slow hepatic clearance .
  • Prodrug design : Mask polar groups (e.g., ester prodrugs) to enhance oral absorption .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Intermediate stabilization : Store moisture-sensitive intermediates (e.g., chloropyridazines) under inert gas (N₂/Ar) .
  • Toxicity mitigation : Use closed-system reactors for steps involving volatile amines or sulfonyl chlorides .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.